Technical Guide: Physical Properties of 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid
Technical Guide: Physical Properties of 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-(morpholinosulfonyl)phenylboronic acid, also known by its CAS Number 871329-74-7, is a member of the arylboronic acid family.[1] This class of compounds is of significant interest in medicinal chemistry and organic synthesis, largely due to the versatile reactivity of the boronic acid moiety. Arylboronic acids are key reagents in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds and have been investigated for their roles as enzyme inhibitors.[2] This document provides a detailed overview of the known physical properties of 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid, outlines general experimental protocols for the determination of these properties, and presents a typical experimental workflow for its characterization.
Core Physical Properties
The physical characteristics of 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid are fundamental to its handling, storage, and application in experimental settings. The available data is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 871329-74-7 | [1] |
| Molecular Formula | C₁₁H₁₆BNO₅S | [1][3] |
| Molecular Weight | 285.12 g/mol | [3] |
| Melting Point | 136-140°C | [4] |
| Boiling Point | 522.3°C at 760 mmHg | [4] |
| Solubility | Data not readily available. | |
| pKa | Data not readily available. |
Experimental Protocols
Detailed methodologies for determining the key physical properties of arylboronic acids are crucial for ensuring data accuracy and reproducibility. Below are generalized protocols that can be adapted for the characterization of 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid.
Melting Point Determination
The melting point is a critical indicator of purity. A common method for its determination is the capillary melting point technique.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the sample of 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample at a steady rate (e.g., 10-20°C per minute) for an initial approximate determination.
-
For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 20°C below the approximate melting point, then reducing the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). The range between these two temperatures is the melting point range.
Solubility Determination (Dynamic Method)
The solubility of a compound in various solvents is essential for its use in reactions and formulations. A dynamic (synthetic) method can be employed for this purpose.
Apparatus:
-
Jacketed glass vessel with a stirrer
-
Thermostat-controlled circulating bath
-
Analytical balance
-
Luminance probe or turbidity sensor
Procedure:
-
Accurately weigh a known amount of 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid and the desired solvent into the jacketed glass vessel.
-
Heat the mixture at a controlled rate while stirring vigorously.
-
Monitor the turbidity of the solution using a luminance probe or turbidity sensor.
-
The temperature at which the solution becomes clear (disappearance of turbidity) is recorded as the solubility temperature for that specific concentration.
-
Repeat this procedure with different concentrations of the solute in the solvent to construct a solubility curve.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the acidity of the boronic acid. Potentiometric titration is a standard method for its determination.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Dissolve a precisely weighed amount of 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid in a suitable solvent (often a mixture of water and an organic solvent like ethanol or DMSO to ensure solubility).
-
Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.
-
Titrate the solution with the standardized strong base, adding small, known volumes of the titrant.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH has passed the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point on the resulting titration curve.
Experimental Workflow
The characterization of a novel phenylboronic acid derivative like 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid typically follows a structured workflow to ensure all critical physical and chemical properties are determined.
Application in Suzuki-Miyaura Coupling
While specific signaling pathways involving 2-Methyl-4-(morpholinosulfonyl)phenylboronic acid are not documented in the reviewed literature, its structural class suggests a primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis for creating biaryl structures, which are prevalent in many pharmaceutical compounds.
The general mechanism for a Suzuki-Miyaura coupling reaction is depicted below.
In this cycle, R² would represent the 2-Methyl-4-(morpholinosulfonyl)phenyl group, which is transferred from the boron atom to the palladium center during the transmetalation step. The specific substitution pattern of this boronic acid can influence the electronic and steric properties of the reaction, potentially affecting reaction rates and yields.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 871329-74-7|(2-Methyl-5-(morpholinosulfonyl)phenyl)boronic Acid|(2-Methyl-5-(morpholinosulfonyl)phenyl)boronic Acid|-范德生物科技公司 [bio-fount.com]
- 4. Page loading... [guidechem.com]
